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molecular formula C11H9N3O3 B8323938 6-Methyl-4-(pyrimidin-5-yloxy)picolinic acid

6-Methyl-4-(pyrimidin-5-yloxy)picolinic acid

Cat. No. B8323938
M. Wt: 231.21 g/mol
InChI Key: ZVYHCXSXMBGQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085562B2

Procedure details

6-methyl-4-(pyrimidin-5-yloxy)picolinonitrile (4.31 g, 20.3 mmol, 1.00 eq) was dissolved in dioxane (90 mL), and 2N NaOH (45 mL) was added. The mixture was refluxed for 18 h and after cooling the reaction was neutralized with 2N HCl (45 mL). The water and solvent were removed in vacuo and the crude reaction was dissolved in 10% MeOH/CH2Cl2. The undissolved salt was filtered off and the solvents were removed in vacuo to afford 4.65 g (99%) of the title compound as a white solid which was used without further purification.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]#N)[CH:5]=[C:4]([O:10][C:11]2[CH:12]=[N:13][CH:14]=[N:15][CH:16]=2)[CH:3]=1.[OH-:17].[Na+].Cl.[O:20]1CCOCC1>CO.C(Cl)Cl>[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:20])=[O:17])[CH:5]=[C:4]([O:10][C:11]2[CH:12]=[N:13][CH:14]=[N:15][CH:16]=2)[CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.31 g
Type
reactant
Smiles
CC1=CC(=CC(=N1)C#N)OC=1C=NC=NC1
Name
Quantity
90 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Step Four
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the reaction
CUSTOM
Type
CUSTOM
Details
The water and solvent were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude reaction
FILTRATION
Type
FILTRATION
Details
The undissolved salt was filtered off
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC(=N1)C(=O)O)OC=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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